![molecular formula C16H21NO4S B5724926 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid, also known as AMPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AMPA is a non-competitive antagonist of the glutamate receptor, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability.
科学的研究の応用
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a promising drug candidate for future clinical trials. Additionally, this compound has been used as a tool compound in neuroscience research to study the role of glutamate receptors in synaptic plasticity and neuronal excitability.
作用機序
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid acts as a non-competitive antagonist of the glutamate receptor by binding to a specific site on the receptor and blocking the binding of glutamate. This leads to a decrease in the excitatory neurotransmission mediated by the glutamate receptor, which can have both therapeutic and adverse effects depending on the context.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons. Additionally, this compound has been shown to decrease the levels of oxidative stress markers in the brain, suggesting that it may have antioxidant properties.
実験室実験の利点と制限
3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid has several advantages as a tool compound for neuroscience research. It is a highly specific antagonist of the glutamate receptor, allowing for precise modulation of glutamate signaling. Additionally, this compound has a long half-life, allowing for sustained effects on neuronal excitability. However, this compound also has limitations as a tool compound, including its potential for off-target effects and its non-specific effects on other glutamate receptor subtypes.
将来の方向性
There are several future directions for research on 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid. One area of interest is the development of more selective this compound receptor antagonists that can modulate glutamate signaling with greater specificity. Additionally, the potential therapeutic applications of this compound in neurological disorders warrant further investigation, particularly in clinical trials. Finally, the role of this compound in synaptic plasticity and neuronal excitability continues to be an active area of research, with new insights into its mechanism of action and physiological effects emerging.
合成法
The synthesis of 3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid involves the reaction of 4-methylphenylacetic acid with 1-azepanesulfonyl chloride in the presence of a base. The resulting product is then subjected to an acid-catalyzed dehydration to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful compound for scientific research.
特性
IUPAC Name |
(E)-3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-13-6-7-14(8-9-16(18)19)12-15(13)22(20,21)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRUYFECKPSNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
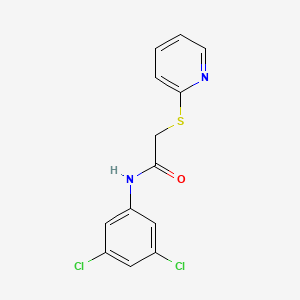

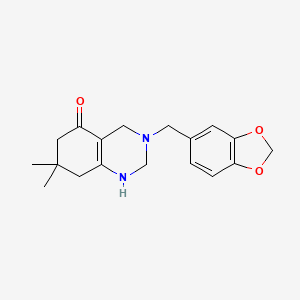
![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)
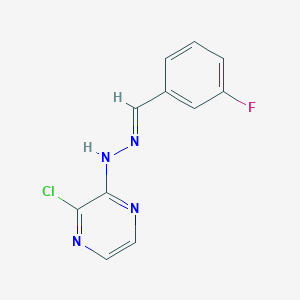

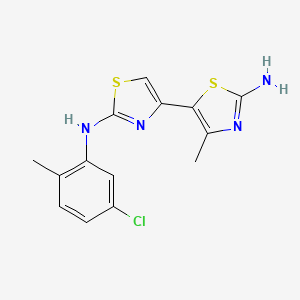
![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

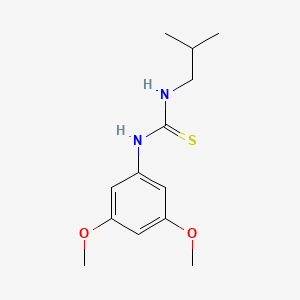


![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)